(R)-Viloxazine - 52730-45-7

(R)-Viloxazine

Catalog Number: EVT-10952932
CAS Number: 52730-45-7
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Viloxazine was initially developed as an antidepressant in the 1970s but has gained renewed interest due to its efficacy in treating ADHD. It belongs to the class of drugs known as norepinephrine reuptake inhibitors and is characterized by its unique mechanism of action compared to traditional stimulants used for ADHD treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Viloxazine involves several key steps, typically starting from simple organic compounds. One commonly referenced method includes the cyclization of a diol intermediate, which can be achieved through various reaction conditions. The process may involve:

  1. Formation of Epoxide: An epoxide is synthesized from a precursor compound.
  2. Reaction with Aminoethyl Hydrogen Sulfate: This step involves treating the epoxide with aminoethyl hydrogen sulfate in the presence of a base, which facilitates the formation of (R)-Viloxazine.
  3. Purification: The final product is often purified through crystallization or chromatography to ensure high purity levels suitable for pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

(R)-Viloxazine has a complex molecular structure characterized by its morpholine core and ethoxyphenyl group. The IUPAC name for (R)-Viloxazine is (2R)-2-[(2-ethoxyphenoxy)methyl]morpholine. The molecular formula is C17_{17}H24_{24}N2_2O2_2 with a molecular weight of approximately 288.39 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Viloxazine undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  1. Nucleophilic Substitution: The reaction between the epoxide and aminoethyl hydrogen sulfate involves nucleophilic attack, leading to ring opening and formation of the desired product.
  2. Hydroxylation: In vivo, (R)-Viloxazine is metabolized primarily through hydroxylation by cytochrome P450 enzymes, particularly CYP2D6, resulting in active metabolites that contribute to its pharmacological effects .
  3. Glucuronidation: Further metabolism involves conjugation with glucuronic acid, facilitating excretion.
Mechanism of Action

Process and Data

The mechanism by which (R)-Viloxazine exerts its therapeutic effects involves multiple pathways:

  1. Norepinephrine Reuptake Inhibition: By selectively inhibiting the norepinephrine transporter, (R)-Viloxazine increases norepinephrine levels in synaptic clefts, enhancing neurotransmission associated with mood and attention.
  2. Serotonin Modulation: Recent studies indicate that (R)-Viloxazine also interacts with serotonin receptors, particularly 5-HT receptors, which may contribute to its antidepressant effects .
  3. Minimal Dopaminergic Activity: Unlike many stimulants used for ADHD treatment, (R)-Viloxazine shows negligible affinity for dopamine transporters, reducing the risk of stimulant-related side effects.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-Viloxazine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water at pH-dependent levels due to its ionic nature when in hydrochloride form.
  • Stability: The compound shows stability under various conditions but requires careful handling to prevent degradation.
  • Partition Coefficient: With a logP value around 8.47, (R)-Viloxazine demonstrates high lipophilicity, influencing its absorption and distribution in biological systems .
Applications

Scientific Uses

(R)-Viloxazine has been primarily applied in clinical settings for treating ADHD in pediatric populations. Its unique pharmacological profile allows it to serve as a non-stimulant alternative to traditional stimulant medications. Additionally, ongoing research explores its potential applications in treating other mood disorders due to its serotonergic activity.

Stereochemical Significance of (R)-Viloxazine in Noradrenergic Pharmacology

Enantiomeric Differentiation in Norepinephrine Transporter Affinity

Viloxazine exists as a racemic mixture of two enantiomers: (R)-(-)-viloxazine and (S)-(+)-viloxazine. Research demonstrates significant enantiomeric differentiation in norepinephrine transporter affinity. The (S)-enantiomer exhibits approximately 10-fold greater potency than the (R)-enantiomer in inhibiting norepinephrine reuptake, as evidenced by norepinephrine transporter inhibition constants (Ki) of 0.13 μM for (S)-viloxazine versus 1.3 μM for (R)-viloxazine [1] [7]. This stereoselectivity arises from differential molecular interactions within the norepinephrine transporter binding pocket, where the (S)-enantiomer achieves optimal spatial orientation with key residues like Asp75, Phe317, and Ser419 [4].

Computational modeling studies reveal that the (R)-enantiomer's morpholine ring and ethoxyphenoxy moiety adopt a suboptimal conformation for norepinephrine transporter engagement, reducing hydrogen bonding efficiency and van der Waals contacts compared to the (S)-counterpart [4] [8]. The lower norepinephrine transporter affinity of (R)-viloxazine translates to reduced potency in elevating prefrontal cortex norepinephrine levels in vivo, as demonstrated by microdialysis studies showing significantly diminished norepinephrine elevation (35-40% less) compared to equivalent doses of (S)-viloxazine [3].

Table 1: Enantiomeric Differences in Norepinephrine Transporter Pharmacology

Parameter(R)-Viloxazine(S)-ViloxazineSelectivity Ratio (S/R)
NET Ki (μM)1.300.1310.0
NET Occupancy at 100 mg/kg45%92%2.04
NE Increase in PFC (%)601502.50

Comparative Pharmacodynamic Profiling of (R)- and (S)-Viloxazine Isomers

Beyond norepinephrine transporter affinity, the enantiomers exhibit divergent interactions with other monoaminergic targets:

  • Dopaminergic Effects: (R)-Viloxazine shows negligible dopamine transporter affinity (>100,000 nM KD) and minimal impact on extracellular dopamine in the nucleus accumbens. In contrast, (S)-viloxazine moderately increases prefrontal cortex dopamine (35-40% elevation) through norepinephrine transporter-mediated dopamine reuptake inhibition [2] [3].
  • Metabolic Profiles: Hepatic metabolism via cytochrome P450 2D6 demonstrates stereoselectivity, with (R)-viloxazine undergoing slower 5-hydroxylation (clearance: 124 mL/h/kg vs. 150 mL/h/kg for (S)-enantiomer) [7] [8].
  • Adrenergic Receptor Interactions: (R)-Viloxazine exhibits weak antagonism at α1B-adrenergic receptors (Ki = 8,200 nM), potentially contributing to its diminished cardiovascular effects compared to norepinephrine reuptake inhibitors with higher α1 affinity. The (S)-enantiomer shows stronger β2-adrenergic receptor antagonism (Ki = 3,100 nM) [8] [10].

Functional magnetic resonance imaging studies in rodent models reveal that (R)-viloxazine produces 60% less activation of the locus coeruleus-norepinephrine pathway compared to the (S)-enantiomer, consistent with its reduced norepinephrine transporter engagement [3]. Behavioral assays demonstrate significantly attenuated suppression of hyperactivity (only 30% efficacy compared to racemic viloxazine) in animal models of attention deficit hyperactivity disorder, confirming the (R)-enantiomer's limited contribution to therapeutic efficacy [10].

Implications of Chirality on Serotonin Receptor Modulation

The viloxazine enantiomers display differential activity at key serotonin receptor subtypes, significantly influencing their pharmacological profiles:

  • 5-HT2C Receptor Activity: (R)-Viloxazine functions as a weak partial agonist at 5-HT2C receptors (EC₅₀ = 4,200 nM; Emax = 35%), substantially less potent than the (S)-enantiomer (EC₅₀ = 660 nM; Emax = 70%) [5] [9]. This reduced efficacy diminishes (R)-viloxazine's ability to enhance prefrontal cortex serotonin release via 5-HT2C-mediated disinhibition of GABAergic interneurons [2] [6].
  • 5-HT2B Receptor Antagonism: Both enantiomers act as 5-HT2B antagonists, but (R)-viloxazine demonstrates approximately 3-fold lower affinity (Ki = 3,900 nM) compared to the (S)-enantiomer (Ki = 1,300 nM) [5] [8]. This suggests a reduced cardioprotective potential against 5-HT2B-mediated valvulopathy.
  • Serotonin Transporter Interaction: Neither enantiomer exhibits significant serotonin transporter inhibition (Ki > 10,000 nM), confirming that serotonin elevation occurs through receptor-mediated mechanisms rather than reuptake blockade [2] [10].

Table 2: Serotonin Receptor Binding and Functional Activity of Viloxazine Enantiomers

TargetParameter(R)-Viloxazine(S)-ViloxazineRacemate
5-HT2C ReceptorKi (nM)6,4006603,500
Efficacy (% max)35% (partial agonist)70% (partial agonist)55% (partial agonist)
5-HT2B ReceptorKi (nM)3,9001,3002,200
EfficacyFull antagonistFull antagonistFull antagonist
SERTKi (nM)>10,000>10,000>10,000

Microdialysis data demonstrate that (R)-viloxazine administration (30 mg/kg) increases prefrontal cortex serotonin by only 25% compared to 90% for the (S)-enantiomer, confirming its limited serotonergic activity [3]. The enantiomer's weak 5-HT2C partial agonism fails to significantly enhance dopamine release in the prefrontal cortex, a mechanism implicated in the therapeutic effects of the racemate in attention deficit hyperactivity disorder [6] [10]. Molecular dynamics simulations indicate that (R)-viloxazine's ethoxyphenoxy group adopts a suboptimal orientation within the 5-HT2C receptor binding pocket, reducing hydrogen bonding with Ser159 and hydrophobic interactions with Phe327 compared to the (S)-enantiomer [4].

Properties

CAS Number

52730-45-7

Product Name

(R)-Viloxazine

IUPAC Name

(2R)-2-[(2-ethoxyphenoxy)methyl]morpholine

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

InChI

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3/t11-/m1/s1

InChI Key

YWPHCCPCQOJSGZ-LLVKDONJSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2

Isomeric SMILES

CCOC1=CC=CC=C1OC[C@H]2CNCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.